Silybin sodium hemisuccinate

Catalog No.
S1929413
CAS No.
55254-34-7
M.F
C33H30NaO16
M. Wt
705.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silybin sodium hemisuccinate

CAS Number

55254-34-7

Product Name

Silybin sodium hemisuccinate

IUPAC Name

disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate

Molecular Formula

C33H30NaO16

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1

InChI Key

MTKKBADLTLLNTD-JUXBVFQSSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na]

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na]

The exact mass of the compound Silybin sodium hemisuccinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silybin sodium hemisuccinate (CAS 55254-34-7), the disodium salt of the dihemisuccinate ester of silybin, is a highly specialized, water-soluble flavonolignan derivative. While natural silybin—the primary active constituent of milk thistle extract (silymarin)—exhibits potent antioxidant and hepatoprotective properties, its extreme hydrophobicity severely limits its clinical and experimental utility. By esterifying the hydroxyl groups with succinic acid and forming a sodium salt, this specific compound overcomes the inherent biopharmaceutical barriers of the parent molecule. In procurement and material selection, silybin sodium hemisuccinate is prioritized as the benchmark active pharmaceutical ingredient (API) for parenteral formulations, enabling high-concentration aqueous dosing without the need for complex lipid carriers or toxic organic solvents [1].

Substituting silybin sodium hemisuccinate with generic silybin or crude silymarin extracts routinely fails in advanced experimental and clinical settings due to profound differences in aqueous solubility and administration compatibility. Unmodified silybin is practically insoluble in water, necessitating the use of organic solvents like DMSO or ethanol, which introduce unacceptable solvent toxicity in sensitive in vitro cell assays and are strictly prohibited in high-dose intravenous therapies. Furthermore, oral administration of unmodified silybin yields an absolute bioavailability of less than 1% due to poor intestinal absorption and rapid efflux. For applications requiring rapid systemic distribution, such as acute hepatotoxicity interventions, only the hemisuccinate sodium salt provides the requisite solubility to formulate safe, high-concentration aqueous injectables [1].

Aqueous Solubility and Parenteral Formulation Capacity

The primary procurement driver for silybin sodium hemisuccinate is its dramatic enhancement of aqueous solubility compared to the parent compound. Unmodified silybin exhibits a water solubility of approximately 50 µg/mL, rendering it entirely unsuitable for aqueous liquid dosage forms. In contrast, silybin sodium hemisuccinate is highly water-soluble, routinely formulated at concentrations exceeding 10 mg/mL (e.g., 528.5 mg per vial for rapid aqueous reconstitution) for intravenous administration[1].

Evidence DimensionAqueous solubility limit
Target Compound DataHighly soluble (supports >10 mg/mL in aqueous reconstitution for IV)
Comparator Or BaselineUnmodified silybin (~50 µg/mL)
Quantified Difference>200-fold increase in aqueous solubility
ConditionsStandard aqueous media at physiological pH

Enables the formulation of high-concentration, solvent-free aqueous injectables and in vitro assay media, which is impossible with standard silybin.

Systemic Bioavailability via Route of Administration

The extreme hydrophobicity of unmodified silybin results in an absolute oral bioavailability of merely 0.45% to 0.95% in mammalian models, severely restricting its systemic efficacy. By utilizing the highly soluble silybin sodium hemisuccinate, researchers and formulators can bypass the gastrointestinal tract entirely via intravenous (IV) continuous infusion, achieving 100% systemic bioavailability and immediate therapeutic plasma concentrations required for acute interventions[1].

Evidence DimensionAbsolute systemic bioavailability
Target Compound Data100% (via enabled intravenous administration)
Comparator Or BaselineUnmodified oral silybin (0.45% - 0.95%)
Quantified Difference>100-fold increase in systemic exposure
ConditionsIn vivo mammalian pharmacokinetic models

Justifies the procurement of the hemisuccinate form for any in vivo study requiring precise, high-level systemic exposure that oral silybin cannot achieve.

In Vitro Molar Potency and Dosing Adjustments

While silybin sodium hemisuccinate offers superior solubility, it exhibits a shifted molar potency profile in vitro compared to crude silymarin. In isolated rat liver cell assays evaluating protection against allyl alcohol toxicity, silibinin dihemisuccinate required a concentration of 2 mM (964 µg/mL) to achieve the same hepatoprotective efficacy as 0.01 mM (4.8 µg/mL) of silymarin. This demonstrates that the chemical modification prioritizes solubility and in vivo delivery over raw in vitro receptor-level potency [1].

Evidence DimensionConcentration required for equivalent hepatoprotection
Target Compound Data2 mM (964 µg/mL)
Comparator Or BaselineSilymarin (0.01 mM; 4.8 µg/mL)
Quantified Difference200-fold higher concentration required for the hemisuccinate derivative
ConditionsIsolated rat liver cells exposed to allyl alcohol

Buyers must procure larger quantities of the hemisuccinate form for in vitro studies to account for the higher molar dosing required to match the baseline efficacy of the parent extract.

Pharmacokinetic Clearance and Infusion Modeling

Silybin sodium hemisuccinate is characterized by exceptionally rapid systemic clearance. Following a 2-hour intravenous infusion, the ester is rapidly metabolized, and only trace amounts of the conjugated silibinin-C-2',3-dihydrogen succinate are detectable in plasma 3 hours post-infusion. Consequently, experimental and clinical protocols mandate continuous intravenous drip or repeated dosing at intervals not exceeding 4 hours to maintain therapeutic efficacy, contrasting with the longer, albeit lower, exposure profiles of complexed oral formulations [1].

Evidence DimensionPlasma detectability post-administration
Target Compound DataTrace amounts detectable 3 hours post-infusion
Comparator Or BaselineStandard oral silybin (t1/2 of ~6-8 hours, slow absorption/elimination)
Quantified DifferenceHighly accelerated clearance requiring continuous infusion
ConditionsIn vivo intravenous infusion protocols

Dictates the experimental design and procurement volume, as continuous infusion models require significantly more API than single-dose bolus studies.

Development of Acute Intravenous Hepatoprotectants

Due to its >200-fold increase in aqueous solubility over unmodified silybin, silybin sodium hemisuccinate is the mandatory API for formulating intravenous antidotes for acute toxic liver damage, such as Amanita phalloides (death cap) mushroom poisoning. Its ability to be reconstituted in standard aqueous injection media without precipitating ensures rapid systemic delivery during critical care interventions [1].

High-Concentration Aqueous In Vitro Screening

In cellular assays where organic solvents like DMSO or ethanol would introduce confounding cytotoxicity, this water-soluble salt allows researchers to dose silybin derivatives at millimolar concentrations. Although a higher molar concentration is required to match the baseline potency of silymarin, the hemisuccinate form ensures that the observed hepatoprotective effects are not masked by solvent-induced stress [2].

Continuous Infusion Pharmacokinetic Modeling

Because the hemisuccinate ester undergoes rapid systemic clearance—becoming nearly undetectable 3 hours post-infusion—it is the preferred compound for developing continuous IV drip models. This precise pharmacokinetic control allows researchers to tightly regulate plasma concentrations over time, making it ideal for studying dose-dependent inhibition of viral replication or toxin uptake in real-time [1].

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

705.14315415 g/mol

Monoisotopic Mass

705.14315415 g/mol

Heavy Atom Count

50

UNII

7HXE061K9Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

55254-34-7

Wikipedia

Silibinin a dihemisuccinate disodium

Dates

Last modified: 02-18-2024

Explore Compound Types